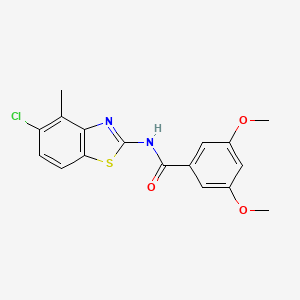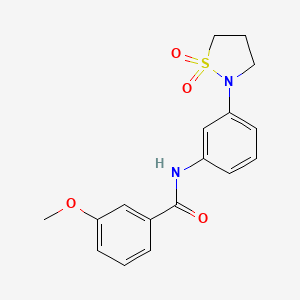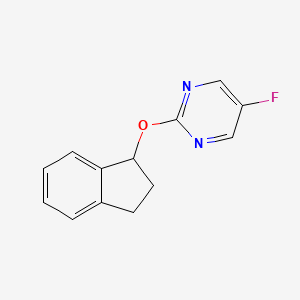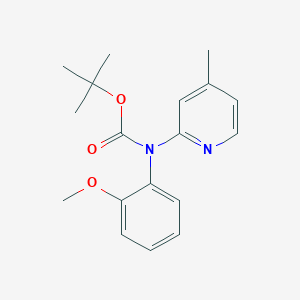
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, also known as BMB-4, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BMB-4 has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as an anticancer agent.
Applications De Recherche Scientifique
Anticonvulsant and Sedative-Hypnotic Properties
A study by Faizi et al. (2017) focused on the design, synthesis, and pharmacological evaluation of novel 4-thiazolidinone derivatives, including compounds related to the N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide structure, as agonists of benzodiazepine receptors. These compounds demonstrated considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One specific compound exhibited significant sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in its pharmacological effects (Faizi et al., 2017).
Serotonin-3 (5-HT3) Receptor Antagonism
Research by Kuroita et al. (1996) explored the synthesis and evaluation of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, closely related to the core structure of interest, as potent serotonin-3 (5-HT3) receptor antagonists. These compounds were found to have high affinity for 5-HT3 receptors and potent antagonistic activity, indicating potential applications in managing conditions associated with 5-HT3 receptor activity (Kuroita et al., 1996).
Agricultural Applications and Fungicide Delivery
A study on solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, compounds with different but related functional groups, demonstrated advantages in agricultural applications. These carrier systems showed potential for enhanced delivery of fungicides, indicating that similar nanoparticle systems could be developed for compounds like this compound for improved fungicide delivery and reduced environmental toxicity (Campos et al., 2015).
Anticancer Activity
The synthesis and anticancer activity evaluation of 4-thiazolidinones containing the benzothiazole moiety, similar to the compound , were investigated by Havrylyuk et al. (2010). These compounds showed significant in vitro anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This suggests potential research directions for evaluating the anticancer properties of this compound (Havrylyuk et al., 2010).
Photocatalytic Degradation
Torimoto et al. (1996) explored the photocatalytic degradation of propyzamide using TiO2-loaded adsorbent supports. Although the focus was on a different compound, the methodology and findings suggest that similar approaches could be utilized to study the environmental degradation or detoxification of compounds like this compound, enhancing our understanding of its environmental impact and potential for remediation (Torimoto et al., 1996).
Propriétés
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-13(18)4-5-14-15(9)19-17(24-14)20-16(21)10-6-11(22-2)8-12(7-10)23-3/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZDFAZVHNDABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Chloro-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767034.png)

![N-(3,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767036.png)


![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2767039.png)
![N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2767042.png)



![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2767052.png)
![N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2767053.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide](/img/structure/B2767057.png)
